5-bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine
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Overview
Description
5-bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine is a heterocyclic compound that features both bromine and iodine substituents on a pyrazolo[3,4-c]pyridine core, with a tetrahydro-2H-pyran-2-yl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine typically involves multi-step organic reactions. One common route includes:
Starting Material Preparation: The synthesis begins with the preparation of the pyrazolo[3,4-c]pyridine core. This can be achieved through cyclization reactions involving appropriate precursors such as 3-aminopyridine and hydrazine derivatives.
Halogenation: The introduction of bromine and iodine atoms is usually carried out through halogenation reactions. Bromination can be achieved using bromine or N-bromosuccinimide (NBS), while iodination can be done using iodine or N-iodosuccinimide (NIS).
Protection and Deprotection: The tetrahydro-2H-pyran-2-yl group is introduced through protection-deprotection strategies, often involving the use of dihydropyran and acid catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine and iodine atoms on the compound make it susceptible to nucleophilic substitution reactions. Common reagents include sodium azide, thiols, and amines.
Oxidation and Reduction: The compound can undergo oxidation reactions using agents like hydrogen peroxide or potassium permanganate. Reduction reactions can be performed using hydrogen gas in the presence of palladium catalysts.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Sonogashira couplings, facilitated by palladium catalysts and appropriate ligands.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide, thiols, amines; typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Hydrogen peroxide, potassium permanganate; often performed in aqueous or alcoholic solutions.
Reduction: Hydrogen gas, palladium on carbon (Pd/C); conducted under atmospheric or elevated pressures.
Coupling: Boronic acids, alkynes; palladium catalysts, bases like potassium carbonate (K2CO3), solvents such as tetrahydrofuran (THF) or toluene.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while coupling reactions with boronic acids would produce biaryl compounds.
Scientific Research Applications
Chemistry
In chemistry, 5-bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine is used as a building block for the synthesis of more complex molecules. Its halogenated structure makes it a versatile intermediate for various organic transformations.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. Its unique structure allows for interactions with biological targets, making it a candidate for the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
Mechanism of Action
The mechanism by which 5-bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
- 5-bromo-2-ethyl-3-iodo-1H-pyrrolo[2,3-b]pyridine
- 5-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole
Uniqueness
Compared to similar compounds, 5-bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine stands out due to its specific substitution pattern and the presence of both bromine and iodine atoms. This unique structure provides distinct reactivity and potential for diverse applications in various fields.
Properties
IUPAC Name |
5-bromo-3-iodo-1-(oxan-2-yl)pyrazolo[3,4-c]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrIN3O/c12-9-5-7-8(6-14-9)16(15-11(7)13)10-3-1-2-4-17-10/h5-6,10H,1-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYJZYOIEGCRKAW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C3=CN=C(C=C3C(=N2)I)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrIN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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